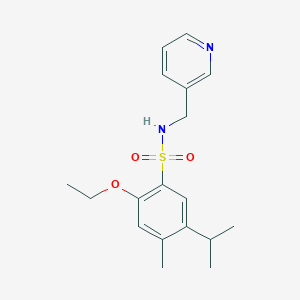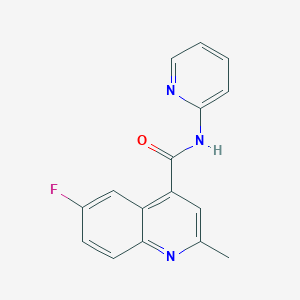![molecular formula C18H17NO3 B5715390 N-(tert-butyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5715390.png)
N-(tert-butyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as KIRA6 and is a potent and selective inhibitor of the NF-κB essential modulator (NEMO) binding domain (NBD).
Wirkmechanismus
N-(tert-butyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide inhibits the binding of NEMO to the NBD of the IKK complex, which is essential for the activation of the NF-κB pathway. This inhibition prevents the phosphorylation and degradation of IκBα, which is a negative regulator of the NF-κB pathway. As a result, the activation of the NF-κB pathway is inhibited, leading to the downregulation of various pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
N-(tert-butyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide has been shown to exhibit potent anti-inflammatory effects both in vitro and in vivo. It has been shown to inhibit the production of various pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, IL-6, and MCP-1. In addition, it has been shown to inhibit the proliferation and migration of cancer cells, indicating its potential as an anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
N-(tert-butyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is a highly selective inhibitor of the NEMO binding domain and does not affect other signaling pathways. It has also been shown to have good solubility in both water and organic solvents, making it suitable for in vitro and in vivo experiments. However, one of the limitations of using N-(tert-butyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is its relatively short half-life, which may require frequent dosing in animal studies.
Zukünftige Richtungen
N-(tert-butyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide has shown great potential in various scientific fields, and there are several future directions for its research. One of the potential directions is to study its efficacy in combination with other anti-inflammatory agents or chemotherapeutic agents for the treatment of cancer. Another potential direction is to study its efficacy in viral infections, such as COVID-19, as the NF-κB pathway plays a crucial role in the immune response against viral infections. Furthermore, the development of more potent and selective inhibitors of the NEMO binding domain may provide new insights into the regulation of the NF-κB pathway and its potential therapeutic applications.
Synthesemethoden
The synthesis of N-(tert-butyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide involves the reaction of tert-butyl 3-oxo-3H-benzo[f]chromene-2-carboxylate with an amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields N-(tert-butyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide as a white solid with a high purity of over 95%.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide has been extensively studied for its potential applications in various scientific fields. It has been shown to inhibit the activation of the NF-κB pathway, which is involved in the regulation of various cellular processes such as inflammation, immune response, and cell survival. Therefore, N-(tert-butyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide has been studied for its potential therapeutic applications in inflammatory diseases, cancer, and viral infections.
Eigenschaften
IUPAC Name |
N-tert-butyl-3-oxobenzo[f]chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-18(2,3)19-16(20)14-10-13-12-7-5-4-6-11(12)8-9-15(13)22-17(14)21/h4-10H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCOCXOGZKRCSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC2=C(C=CC3=CC=CC=C32)OC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202426 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-Oxo-3H-benzo[f]chromene-2-carboxylic acid tert-butylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-[(2-ethylbutanoyl)amino]benzoate](/img/structure/B5715326.png)

![2-methyl-5-(4-morpholinylsulfonyl)-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B5715333.png)
![4-ethoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5715334.png)

![N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5715341.png)



![N-[4-(diethylamino)phenyl]-N'-1-naphthylthiourea](/img/structure/B5715361.png)


![N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5715395.png)